

Application Notes: **Cbz-Lys-Lys-PABA-AMC diTFA** for Live-Cell Imaging

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Compound of Interest

Compound Name: Cbz-Lys-Lys-PABA-AMC diTFA

Cat. No.: B15556619

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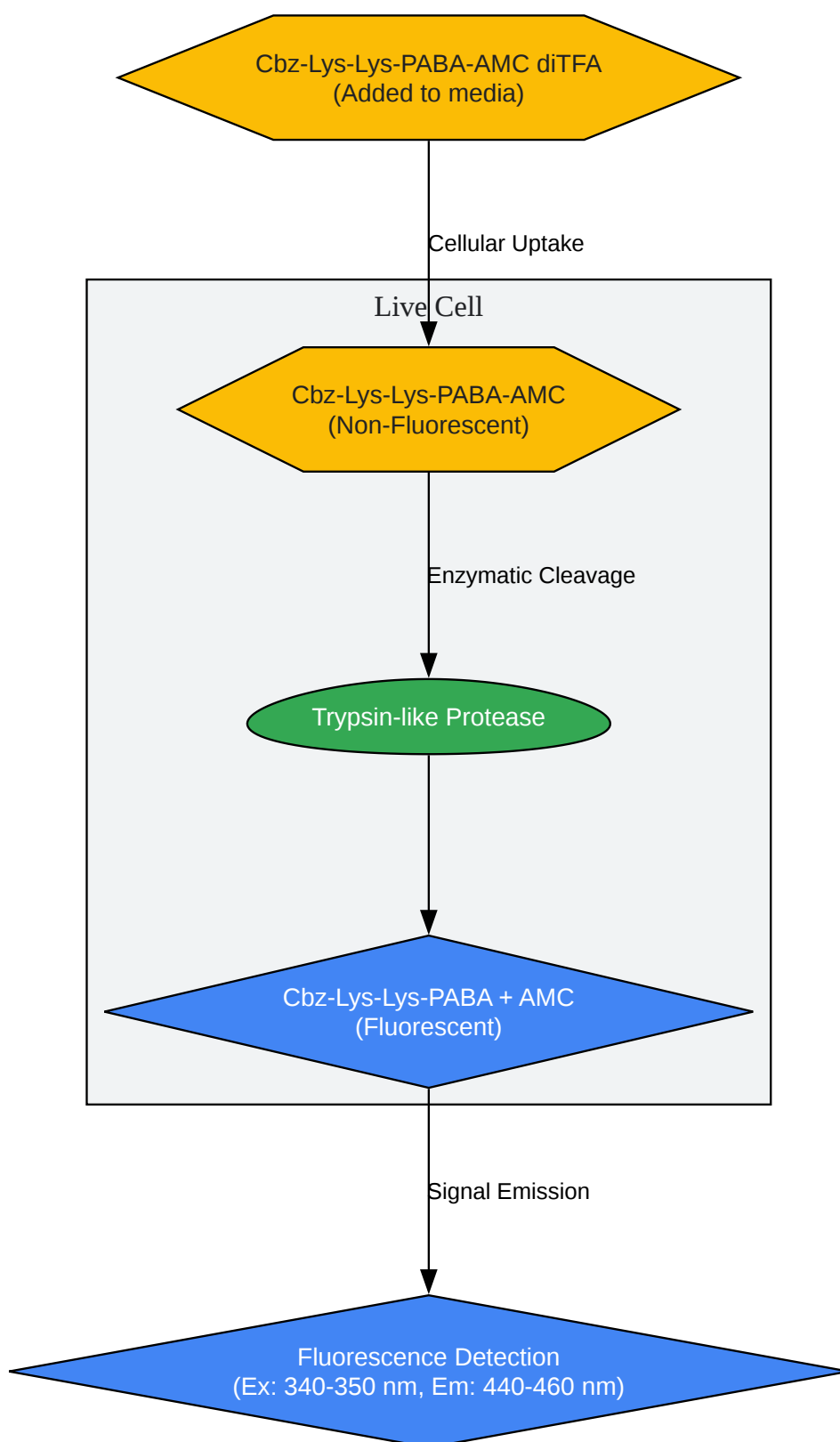
Introduction

Cbz-Lys-Lys-PABA-AMC diTFA is a fluorogenic substrate designed for the sensitive detection of trypsin-like serine protease activity within living cells. The substrate consists of a di-lysine peptide sequence (Lys-Lys), which is a recognition site for a variety of proteases that cleave after basic amino acid residues. This peptide is linked via p-aminobenzoic acid (PABA) to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).

In its intact state, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between PABA and AMC by a target protease, the highly fluorescent AMC is released. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a real-time readout of protease function in a cellular context. This tool is valuable for researchers in cell biology, pharmacology, and drug development studying enzymatic pathways, screening for protease inhibitors, and assessing cellular health.

Mechanism of Action

The core principle of **Cbz-Lys-Lys-PABA-AMC diTFA** as a live-cell imaging reagent is the enzyme-mediated release of a fluorophore. The carbobenzoxy (Cbz) group enhances cell permeability, allowing the substrate to enter intact cells. Once inside, it can be targeted by intracellular or cell-surface proteases.



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Caption: Mechanism of **Cbz-Lys-Lys-PABA-AMC diTFA** in live cells.

Applications

- Real-time monitoring of intracellular protease activity: Visualize the spatial and temporal dynamics of protease activity in response to various stimuli.
- High-throughput screening (HTS) for protease inhibitors: Efficiently screen compound libraries for potential drugs targeting specific proteases.
- Studying apoptosis and other cellular processes: Monitor the activity of proteases involved in programmed cell death and other signaling pathways.
- Evaluating drug efficacy and mechanism of action: Assess how therapeutic agents modulate protease activity within a cellular environment.

Quantitative Data Summary

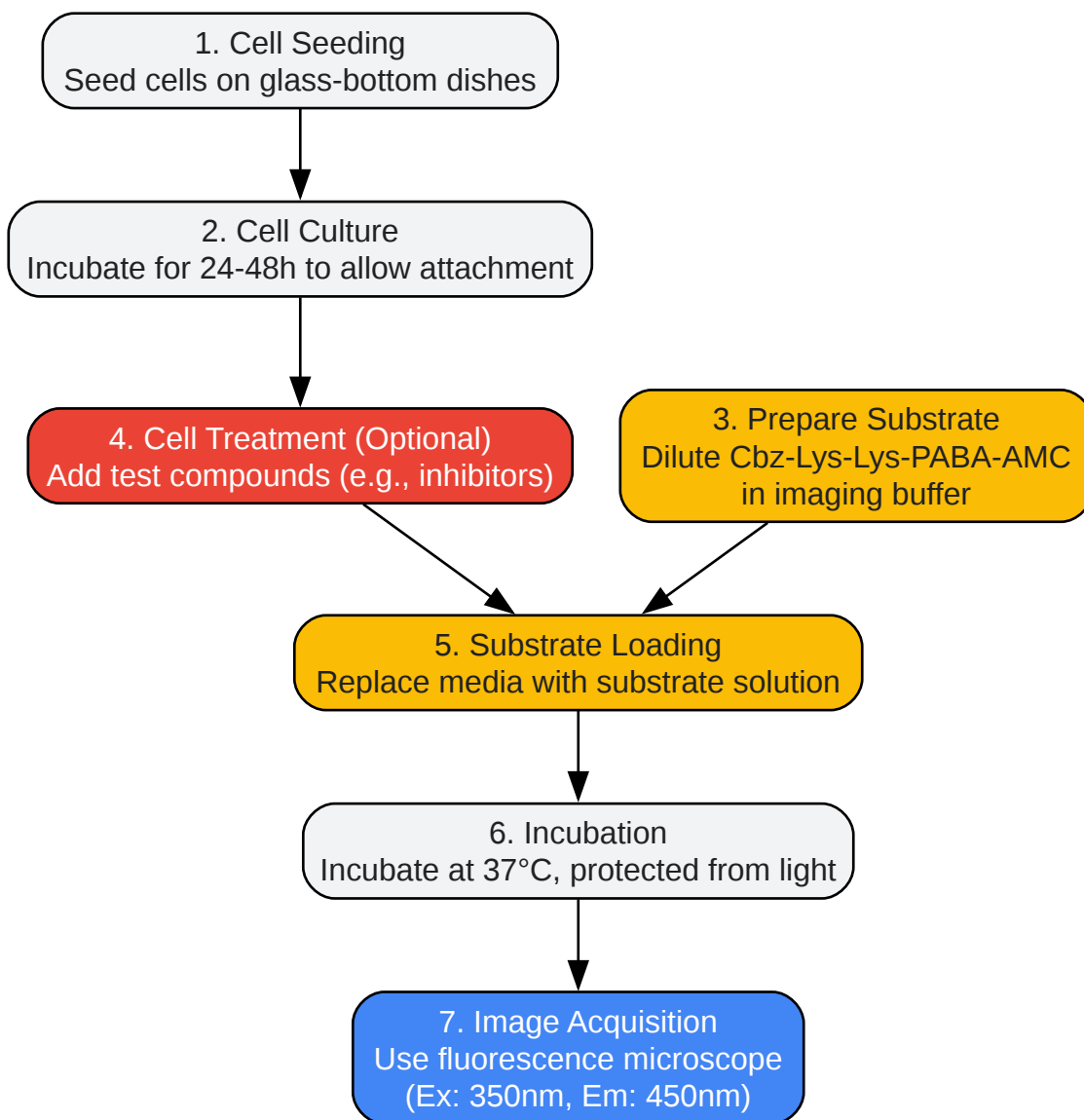
The optimal working concentration and incubation time for **Cbz-Lys-Lys-PABA-AMC diTFA** can vary depending on the cell type, protease expression level, and experimental conditions. The following table provides a general guideline based on typical applications of similar AMC-based substrates.

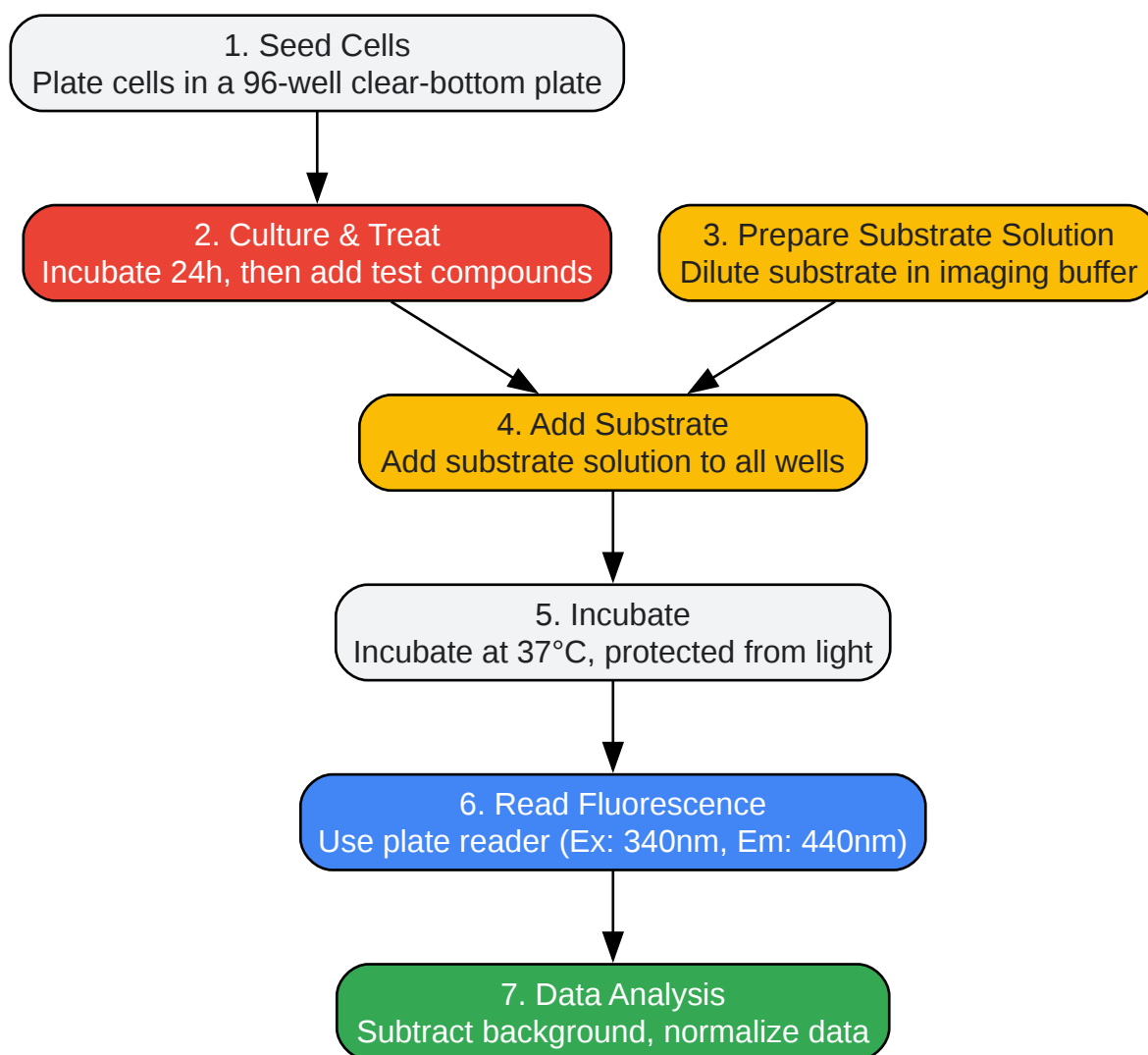
Parameter	Recommended Range	Notes
Working Concentration	1-20 μ M	Start with a concentration of 10 μ M and optimize based on signal-to-noise ratio. Higher concentrations may lead to substrate inhibition or cellular toxicity.
Incubation Time	30 min - 4 hours	A time-course experiment is recommended to determine the optimal incubation period for linear signal development.
Excitation Wavelength	340 - 350 nm	Optimal excitation for the released AMC fluorophore.
Emission Wavelength	440 - 460 nm	The fluorescence emission peak of free AMC.
Cell Seeding Density	1×10^4 - 5×10^4 cells/well	For a 96-well plate format. Adjust based on cell size and proliferation rate to ensure a sub-confluent monolayer during the assay.
Solvent	DMSO	Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Store protected from light and moisture.

Protocols

Protocol 1: Live-Cell Imaging of Protease Activity using Fluorescence Microscopy

This protocol provides a step-by-step guide for visualizing protease activity in adherent cells using **Cbz-Lys-Lys-PABA-AMC diTFA**.





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